HCV-IN-3

Allosteric regulation NS3 protease-helicase interface Conformational stabilization

HCV-IN-3 is an indispensable tool for studying allosteric regulation of the HCV NS3 protein. Unlike conventional active-site inhibitors (e.g., grazoprevir), it binds to a unique pocket at the protease-helicase interface to stabilize an inactive conformation. It inhibits full-length NS3/4A but not the isolated protease domain (PD IC50: 54% inhibition at 1000 μM) and is inactive in HCV replicon assays, making it a powerful negative control. Its co-crystal structure (PDB 4B76, 2.14 Å) enables rational structure-based drug design. Ideal for probing interdomain communication, validating FBDD assays (Kd=29 μM, LE=0.38), and calibrating screening platforms.

Molecular Formula C13H11F2NO
Molecular Weight 235.23 g/mol
Cat. No. B12430774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHCV-IN-3
Molecular FormulaC13H11F2NO
Molecular Weight235.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=C(C=CC(=C2F)CN)F
InChIInChI=1S/C13H11F2NO/c14-11-7-6-9(8-16)12(15)13(11)17-10-4-2-1-3-5-10/h1-7H,8,16H2
InChIKeyOPHNCLQYKIKHON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HCV-IN-3: A Definitive Allosteric Probe for HCV NS3/4A Protease-Helicase Interface Studies – Technical Specifications and Procurement Rationale


HCV-IN-3 (CAS 1401839-25-5) is a hepatitis C virus (HCV) NS3/4A protein inhibitor that binds to a novel allosteric site located at the interface between the protease and helicase domains [1]. Unlike conventional active-site NS3/4A inhibitors, HCV-IN-3 stabilizes an inactive conformation of the full-length enzyme, representing a distinct pharmacological class of direct-acting antiviral agents [1]. The compound serves as a critical research tool for dissecting allosteric regulation of the NS3 protein and for studying interdomain communication within this bifunctional enzyme [1].

HCV-IN-3 Procurement: Why Standard NS3/4A Inhibitors Cannot Substitute for Allosteric Mechanism Studies


Standard NS3/4A protease inhibitors such as grazoprevir, paritaprevir, simeprevir, and glecaprevir are competitive active-site binders that directly block the catalytic triad [1]. In contrast, HCV-IN-3 binds to a distinct allosteric pocket at the protease-helicase interface and inhibits enzymatic function by stabilizing an inactive conformation [1]. This mechanistic divergence has profound implications: HCV-IN-3 does not inhibit the isolated protease domain, lacks cellular antiviral activity in replicon assays, and targets interdomain communication—properties absent from active-site inhibitors [1]. Substituting HCV-IN-3 with a clinical NS3/4A inhibitor would yield fundamentally different experimental outcomes, particularly in studies of allosteric regulation, domain coupling, or resistance mechanisms.

HCV-IN-3 Quantitative Differentiation: Evidence-Based Procurement Guide Against NS3/4A Inhibitor Comparators


HCV-IN-3 Allosteric Binding Site vs. Active-Site NS3/4A Inhibitors: Mechanistic Divergence

HCV-IN-3 binds to a novel allosteric site located at the interface between the protease and helicase domains of HCV NS3/4A, stabilizing an inactive conformation and inhibiting enzymatic function via a non-competitive mechanism [1]. In contrast, clinical NS3/4A inhibitors such as grazoprevir, paritaprevir, simeprevir, and glecaprevir are active-site competitive inhibitors that directly block the catalytic triad [2][3]. This mechanistic divergence is confirmed by the observation that HCV-IN-3 inhibits the full-length NS3/4A protein but does not inhibit the isolated protease domain [1].

Allosteric regulation NS3 protease-helicase interface Conformational stabilization

HCV-IN-3 Biochemical Potency (IC50) vs. Clinical NS3/4A Inhibitors: Magnitude of Difference

HCV-IN-3 exhibits an IC50 of 20 ± 4 μM against full-length HCV NS3/4A protease (genotype 1b) in a biochemical assay [1]. This potency is 2,000-fold to over 2,000,000-fold lower than that of clinical NS3/4A active-site inhibitors evaluated under comparable biochemical conditions: grazoprevir IC50 = 7 pM (genotype 1a), 4 pM (genotype 1b) ; simeprevir IC50 = 1 nM (genotype 1a), 0.9 nM (genotype 1b) [2]; glecaprevir IC50 = 3.5-11.3 nM across genotypes 1-6 [3].

Biochemical potency IC50 comparison Enzyme inhibition

HCV-IN-3 Lack of Cellular Antiviral Activity vs. Clinical NS3/4A Inhibitors: Replicon Assay Comparison

HCV-IN-3 shows no detectable antiviral activity in the HCV genotype 1b subgenomic replicon assay, with an EC50 value reported as 'Inactive' [1]. In stark contrast, clinical NS3/4A inhibitors exhibit potent cellular antiviral activity: paritaprevir demonstrates EC50 values of 1 nM (genotype 1a) and 0.21 nM (genotype 1b) ; glecaprevir shows EC50 values ranging from 0.21 to 4.6 nM across genotypes 1-6 [2]; simeprevir has an EC50 of 8 nM in Huh7-Luc cells [3].

Cellular antiviral activity Replicon assay EC50

HCV-IN-3 Binding Affinity (Kd) vs. Optimized Allosteric Leads: Structure-Activity Relationship Context

HCV-IN-3 (compound 3 in the original publication) exhibits a binding affinity (Kd) of 29 μM to full-length HCV NS3/4A protein as measured by isothermal titration calorimetry (ITC) [1]. In comparison, optimized allosteric leads from the same chemical series show substantially improved affinity: compound 5 has a Kd of 0.062 μM, and compound 6 has a Kd of 0.022 μM [1]. HCV-IN-3 thus represents an intermediate stage in the structure-guided optimization of allosteric NS3/4A inhibitors, with 470-fold to 1,300-fold lower affinity than the most potent leads in the series [1].

Binding affinity Isothermal titration calorimetry Fragment-based drug design

HCV-IN-3 Ligand Efficiency (LE) vs. Fragment and Lead Compounds: Optimization Benchmark

HCV-IN-3 demonstrates a ligand efficiency (LE) of 0.38, calculated from its full-length NS3/4A IC50 value of 20 μM [1]. This LE value is comparable to that of more potent optimized leads in the same series: compound 4 (IC50 = 1.3 μM) has LE = 0.42, compound 5 (IC50 = 0.10 μM) has LE = 0.38, and compound 6 (IC50 < 0.01 μM) has LE ≈ 0.39 [1]. Notably, the initial fragment hit (compound 2) exhibited an LE of 0.30, indicating that HCV-IN-3 represents a significant improvement in binding efficiency per heavy atom [1].

Ligand efficiency Fragment-based drug design Lead optimization

HCV-IN-3 Optimal Use Cases: Research and Industrial Applications Derived from Quantitative Evidence


Allosteric Mechanism Elucidation in Bifunctional NS3 Protein

HCV-IN-3 is ideally suited for biochemical and biophysical studies aimed at understanding how ligand binding at the protease-helicase interface modulates enzymatic function. Because HCV-IN-3 inhibits full-length NS3/4A but not the isolated protease domain (PD IC50: 54% inhibition at 1000 μM) [1], it provides a clean experimental system for probing interdomain communication and conformational dynamics. Active-site inhibitors cannot substitute for this purpose, as they inhibit both full-length and isolated protease domains [1].

Fragment-Based Drug Discovery (FBDD) Reference Standard

HCV-IN-3 (compound 3) represents an intermediate stage in the structure-guided optimization of allosteric NS3 inhibitors, with a ligand efficiency of 0.38 and a Kd of 29 μM [1]. These metrics position it as a benchmark reference compound for FBDD campaigns targeting the NS3 allosteric site. Researchers can use HCV-IN-3 to validate assay systems, calibrate binding measurements, and establish baseline SAR for new chemical series [1].

Negative Control for Cellular Antiviral Screening

Due to its lack of antiviral activity in HCV replicon assays (EC50 = Inactive) [1], HCV-IN-3 serves as an excellent negative control in cellular antiviral screening campaigns. When run in parallel with active-site inhibitors such as paritaprevir (EC50 = 0.21-1 nM) [1] or glecaprevir (EC50 = 0.21-4.6 nM) [1], HCV-IN-3 helps confirm that observed antiviral effects are due to on-target protease inhibition rather than off-target cytotoxicity or assay artifacts.

Structural Biology and X-ray Crystallography Studies

The crystal structure of HCV-IN-3 bound to the NS3/4A allosteric site has been determined at 2.14 Å resolution (PDB: 4B76) [1]. This structural information enables researchers to use HCV-IN-3 as a tool for co-crystallization studies, molecular docking validation, and structure-based design of novel allosteric inhibitors targeting the protease-helicase interface [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for HCV-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.